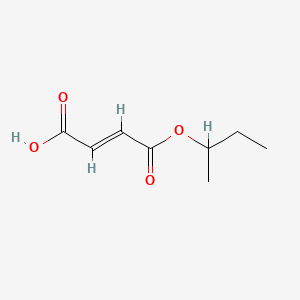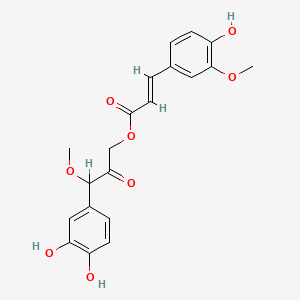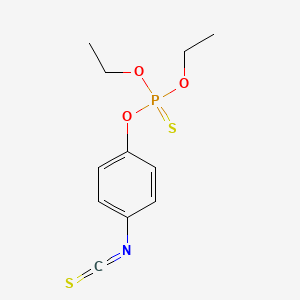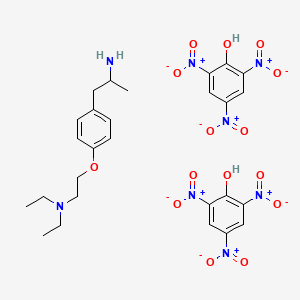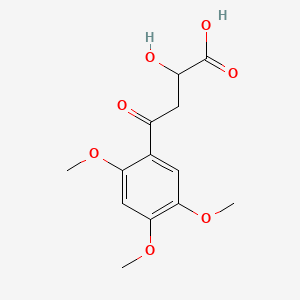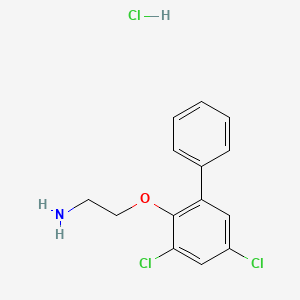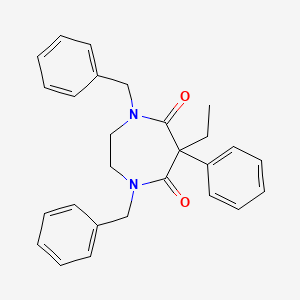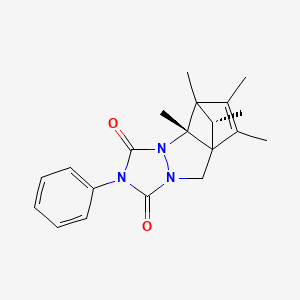
4,6(1H,5H)-Pyrimidinedione, dihydro-1-(3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)-3-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)acetyl)-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6(1H,5H)-Pyrimidinedione, dihydro-1-(3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)-3-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)acetyl)-2-thioxo- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including pyrimidinedione, azetidinyl, pyrazolyl, and thioxo groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-1-(3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)-3-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)acetyl)-2-thioxo- typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps in the synthesis may include:
- Formation of the pyrimidinedione core through cyclization reactions.
- Introduction of the azetidinyl group via nucleophilic substitution or cycloaddition reactions.
- Attachment of the pyrazolyl group through condensation reactions.
- Incorporation of the thioxo group using sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as crystallization, distillation, or chromatography to isolate the final product.
化学反应分析
Types of Reactions
4,6(1H,5H)-Pyrimidinedione, dihydro-1-(3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)-3-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)acetyl)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Nucleophiles or electrophiles for substitution reactions, such as amines, alcohols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield sulfoxides or sulfones.
- Reduction may produce alcohols.
- Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, dihydro-1-(3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)-3-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)acetyl)-2-thioxo- involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interactions: Binding to nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
Similar compounds to 4,6(1H,5H)-Pyrimidinedione, dihydro-1-(3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)-3-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)acetyl)-2-thioxo- include:
- Other pyrimidinedione derivatives.
- Compounds containing azetidinyl groups.
- Pyrazolyl-containing molecules.
- Thioxo-substituted compounds.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
属性
CAS 编号 |
151921-15-2 |
|---|---|
分子式 |
C26H22Cl2N6O5S |
分子量 |
601.5 g/mol |
IUPAC 名称 |
1-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-yl]-3-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]acetyl]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C26H22Cl2N6O5S/c1-14-22(25(39)32(30(14)2)15-8-4-3-5-9-15)29-13-20(37)31-18(35)12-19(36)33(26(31)40)34-23(21(28)24(34)38)16-10-6-7-11-17(16)27/h3-11,21,23,29H,12-13H2,1-2H3 |
InChI 键 |
MOQDHAHKRSLEAT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC(=O)N3C(=O)CC(=O)N(C3=S)N4C(C(C4=O)Cl)C5=CC=CC=C5Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



